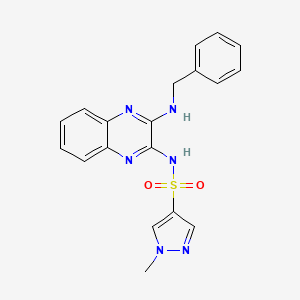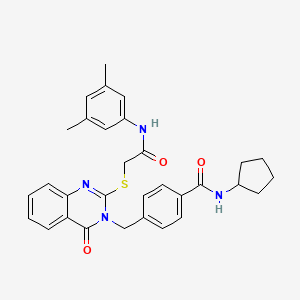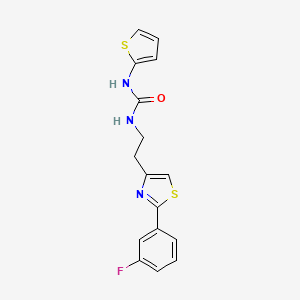
1-(2-(2-(3-Fluorophenyl)thiazol-4-yl)ethyl)-3-(thiophen-2-yl)urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-(2-(3-Fluorophenyl)thiazol-4-yl)ethyl)-3-(thiophen-2-yl)urea, also known as compound 1, is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases.
Applications De Recherche Scientifique
Antifungal and Antibacterial Properties
Research into related thiazole and urea derivatives has shown significant antifungal and antibacterial activities. For instance, derivatives have been synthesized and tested against a range of fungal and bacterial strains, revealing their potential as therapeutic agents against infectious diseases. The antifungal activity of some derivatives against A. niger and F. oxyporum has been compared with commercial fungicides, indicating their potential application in agricultural and food chemistry to combat plant pathogens (Mishra, Singh, & Wahab, 2000). Moreover, novel urea and amide derivatives of 2-amino-4-phenylthiazole showed promising antibacterial activity against strains like Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa, highlighting their therapeutic potential in medicinal chemistry research (Zhang et al., 2017).
Anticholinesterase Activity
Certain coumarylthiazole derivatives containing urea/thiourea groups have been synthesized and evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These compounds exhibit significant inhibitory activity, suggesting their potential use in treating neurodegenerative diseases like Alzheimer's (Kurt et al., 2015).
Material Science Applications
In material science, substituted thiophenes, which share structural similarities with the compound of interest, have exhibited a wide spectrum of applications ranging from antibacterial, antifungal, and antiprotozoal activities to uses in solar cells and organic electronics. This highlights the compound's potential in the development of new materials with diverse applications (Nagaraju et al., 2018).
Trypanosoma Brucei Inhibition
Research into derivatives of related compounds has identified potent inhibitory effects against Trypanosoma brucei, the causative agent of human African trypanosomiasis. This suggests the potential of these derivatives in developing new treatments for this neglected tropical disease. However, challenges in in vivo efficacy due to metabolic stability highlight the need for further optimization (Patrick et al., 2016).
Electrochemical and Electrochromic Properties
Investigations into donor–acceptor type monomers related to the compound have demonstrated their utility in electrochemical and electrochromic applications. The introduction of acceptor groups with different polarities has been shown to significantly affect the optical and electrochemical properties of polymers derived from these monomers, indicating their potential in developing new electrochromic devices and materials with tunable optical properties (Hu et al., 2013).
Propriétés
IUPAC Name |
1-[2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3-thiophen-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14FN3OS2/c17-12-4-1-3-11(9-12)15-19-13(10-23-15)6-7-18-16(21)20-14-5-2-8-22-14/h1-5,8-10H,6-7H2,(H2,18,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOGIVTHVUBXDPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NC(=CS2)CCNC(=O)NC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14FN3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-(2-(3-Fluorophenyl)thiazol-4-yl)ethyl)-3-(thiophen-2-yl)urea | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

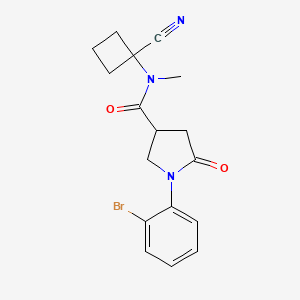
![2-(4-ethoxyphenyl)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2854053.png)


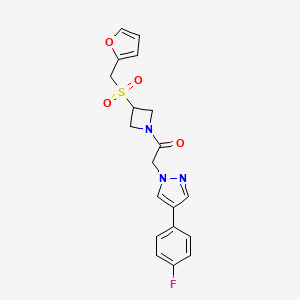
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(4-(4,7-dimethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2854059.png)

![N-methyl-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-phenylacetamide](/img/structure/B2854063.png)
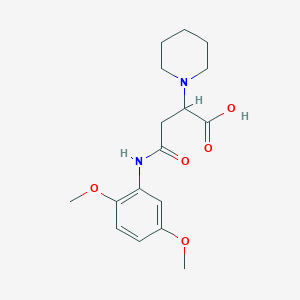

![N-{5-[(3-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-phenylpropanamide](/img/structure/B2854071.png)

